N-(3,4-Dimethoxyphenyl)-3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-YL]-1,2,4-thiadiazol-5-amine
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Overview
Description
GST-FH.4 is a compound that frequently produces false positive hits in the interaction between glutathione S-transferase and glutathione. It inhibits the activity of glutathione S-transferase with an IC50 value of 24.38 μM . This compound is primarily used in scientific research to study the interactions and inhibition mechanisms of glutathione S-transferase.
Preparation Methods
The synthetic routes and reaction conditions for GST-FH.4 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the interaction of specific reagents under controlled conditions. Industrial production methods are also not well-documented, indicating that GST-FH.4 is primarily produced for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
GST-FH.4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GST-FH.4 has several scientific research applications, including:
Chemistry: It is used to study the inhibition mechanisms of glutathione S-transferase and to identify small-molecule inhibitors.
Biology: It helps in understanding the role of glutathione S-transferase in various biological processes and its interactions with other biomolecules.
Medicine: It is used in drug discovery and development to identify potential therapeutic agents that target glutathione S-transferase.
Industry: Although not widely used in industrial applications, GST-FH.4 is valuable in high-throughput screening assays to identify potential inhibitors of glutathione S-transferase
Mechanism of Action
GST-FH.4 exerts its effects by inhibiting the activity of glutathione S-transferase. The compound interacts with the enzyme’s active site, preventing the binding of glutathione and other substrates. This inhibition disrupts the enzyme’s normal function, leading to a decrease in its catalytic activity. The molecular targets and pathways involved in this mechanism include the active site of glutathione S-transferase and the pathways associated with glutathione metabolism .
Comparison with Similar Compounds
GST-FH.4 is unique in its ability to produce frequent false positive hits in the interaction between glutathione S-transferase and glutathione. Similar compounds include other inhibitors of glutathione S-transferase, such as ethacrynic acid and cibacron blue. GST-FH.4 stands out due to its specific interaction with the enzyme and its frequent false positive results in high-throughput screening assays .
Properties
Molecular Formula |
C20H20N6O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C20H20N6O3S/c1-12-18(23-25-26(12)14-7-5-6-8-15(14)27-2)19-22-20(30-24-19)21-13-9-10-16(28-3)17(11-13)29-4/h5-11H,1-4H3,(H,21,22,24) |
InChI Key |
ZNBWMKXNYIXLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NSC(=N3)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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